

In-Depth Technical Guide to SM111: A Novel HIV-1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SM111

Cat. No.: B1193498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the novel acylguanidine-based HIV-1 inhibitor, **SM111** (1-(2-(azepan-1-yl)nicotinoyl)guanidine). **SM111** has demonstrated potent anti-HIV-1 activity against both wild-type and drug-resistant viral strains, operating through a distinct mechanism of action that differentiates it from currently licensed antiretrovirals. This guide details the discovery and origin of **SM111**, its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and cytotoxicity data.

Discovery and Origin

SM111 was developed as a novel acylguanidine-containing compound with the aim of improving upon the therapeutic window of earlier compounds in its class, such as 5-(N,N-hexamethylene)amiloride (HMA) and N-(5-(1-methyl-1H-pyrazol-4-yl)naphthalene-2-carbonyl)guanidine (BIT-225).[1] These precursors showed anti-HIV-1 activity but were hampered by significant in vitro cytotoxicity.[1] The design of **SM111** focused on reducing this cytotoxicity while retaining or enhancing antiviral potency.[1]

The core innovation behind **SM111** lies in its unique chemical structure, which confers potent antiviral activity with substantially less toxicity compared to its predecessors.[1] It was identified

as a promising candidate for its ability to inhibit HIV-1 replication at late stages of the viral life cycle.^[1]

Unfortunately, a detailed, step-by-step synthesis protocol for **SM111** is not publicly available in the reviewed scientific literature. General methods for the synthesis of acylguanidines often involve the coupling of a carboxylic acid derivative with guanidine or a protected guanidine derivative. For **SM111**, this would likely involve the reaction of a derivative of 2-(azepan-1-yl)nicotinic acid with guanidine.

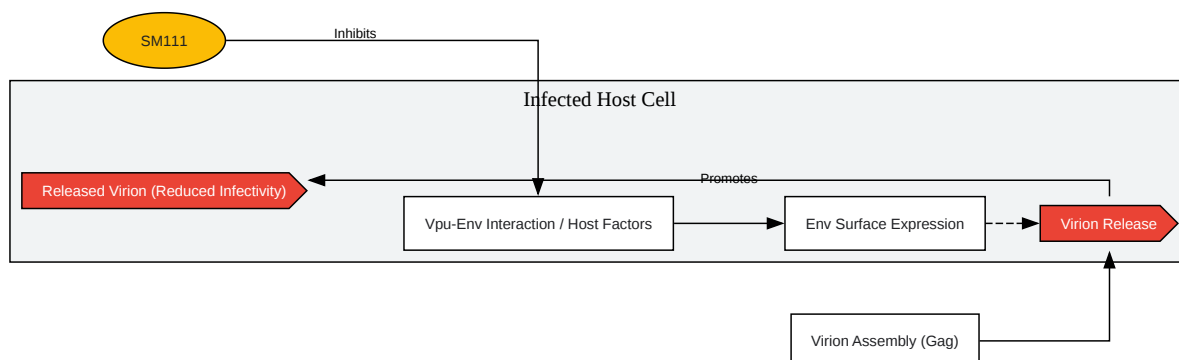
Mechanism of Action

SM111 exerts its anti-HIV-1 effects by acting at a late stage of viral replication.^[1] The primary mechanism involves the impairment of virion release from infected cells and a substantial reduction in the infectivity of the released virions.^[1] This is achieved, at least in part, by **SM111**'s ability to prevent the expression of the HIV-1 envelope glycoprotein (Env) on the surface of infected cells.^[1]

Notably, **SM111** does not affect the intracellular production of the Gag protein, a key structural component of the virus.^[1] The selection of HIV-1 variants with resistance to **SM111** has identified mutations in the viral protein U (Vpu) and Env, suggesting that **SM111** likely interferes with the interaction between these viral proteins and host factors that are crucial for viral egress.^[1]

Proposed Signaling Pathway of SM111 Action

The following diagram illustrates the proposed mechanism of action for **SM111**, leading to the inhibition of HIV-1 release and infectivity.



[Click to download full resolution via product page](#)

Proposed mechanism of **SM111** action.

Quantitative Data

The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity of **SM111**.

Table 1: In Vitro Anti-HIV-1 Activity of **SM111**

Virus Strain	Cell Line	Assay	Endpoint	IC50 / EC50 (µM)	Notes	Reference
HIV-1NL4.3 (Wild-Type)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	~25-50	Dose-dependent inhibition observed.	[1]
HIV-1PI-RS (Protease Inhibitor Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against PI-resistant strain.	[1]
HIV-1NRTI-RS (NRTI Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against NRTI-resistant strain.	[1]
HIV-1NNRTI-RS (NNRTI Resistant)	CEM-GXR	HIV-1 Replication (GFP)	% Inhibition	< 100	Effective against NNRTI-resistant strain.	[1]
HIV-1NL4.3 (Wild-Type)	PBMCs	p24Gag Production	Increase in p24Gag	Not specified	Inhibition of viral replication confirmed in primary cells.	[1]

Table 2: Effect of SM111 on Virion Release and Infectivity

Experiment	Cell Line	Virus Strain	SM111 Conc. (μM)	Measured Parameter	Result	Reference
Virion Release	CEM-GXR	VSV-G pseudotyped HIV-1	0, 12.5, 25, 50, 100	Extracellular p24Gag (ng/ml)	Dose-dependent reduction	[1]
Virion Infectivity	TZM-bl	VSV-G pseudotyped HIV-1	0, 12.5, 25, 50, 100	Luciferase Activity (RLU)	Dose-dependent reduction	[1]
Intracellular Gag	HEK-293T	pNL4.3 transfected	50, 100	Intracellular p24Gag (MFI)	No significant change	[1]

Table 3: Cytotoxicity of SM111

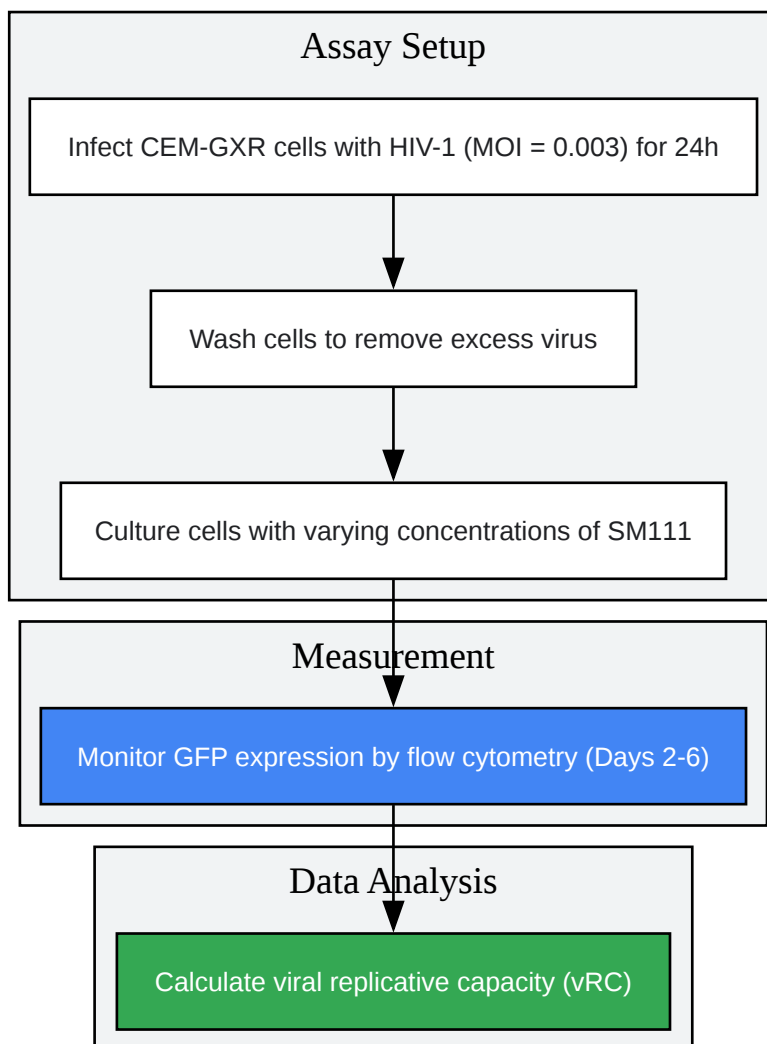
Cell Line	Assay	Endpoint	CC50 (μM)	Notes	Reference
CEM-GXR	Cellular ATP Levels	% Viability	> 100	Limited cytotoxicity observed.	[1]
PBMCs	Cellular ATP Levels	% Viability	> 100	Limited cytotoxicity in primary cells.	[1]
HEK-293T	Cellular ATP Levels	% Viability	~100	Some toxicity at higher concentrations.	[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **SM111**.

HIV-1 Replication Assay in CEM-GXR Cells

This assay measures the inhibition of HIV-1 replication by monitoring the expression of Green Fluorescent Protein (GFP), which is induced upon viral infection in the CEM-GXR T-cell line.



[Click to download full resolution via product page](#)

Workflow for the HIV-1 Replication Assay.

- Cell Line: CEM-GXR cells, which are CD4+ T-lymphocytes engineered to express GFP upon HIV-1 infection.[1]
- Virus: HIV-1NL4.3 and various drug-resistant strains.
- Procedure:

- CEM-GXR cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.003 for 24 hours.^[1]
- Post-infection, cells are washed to remove the viral inoculum.
- Cells are then cultured in the presence of varying concentrations of **SM111**.
- The percentage of GFP-positive cells is monitored on days 2 through 6 post-infection using flow cytometry.
- Endpoint: The viral replicative capacity (vRC) is calculated by normalizing the viral spread in the presence of **SM111** to the spread in the absence of the compound.^[1]

Virion Release Assay (Extracellular p24Gag ELISA)

This assay quantifies the amount of HIV-1 virions released into the cell culture supernatant by measuring the concentration of the viral core protein p24Gag.

- Cell Line: CEM-GXR cells.
- Virus: VSV-G pseudotyped HIV-1 strains.
- Procedure:
 - CEM-GXR cells are infected with VSV-G pseudotyped HIV-1.
 - Infected cells are treated with various concentrations of **SM111** for 48 hours.
 - The cell culture supernatant is collected.
 - The concentration of p24Gag in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.^[1]
- Endpoint: The level of extracellular p24Gag, which is indicative of the number of released virions.

Virion Infectivity Assay (TZM-bl Assay)

This assay measures the infectivity of HIV-1 virions produced from treated or untreated cells.

- Reporter Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 LTR-driven luciferase reporter gene.
- Procedure:
 - Supernatants from **SM111**-treated and untreated infected CEM-GXR cell cultures, normalized for p24Gag content (0.5 ng), are used to infect TZM-bl cells.[\[1\]](#)
 - After 48 hours of incubation, the TZM-bl cells are lysed.
 - Luciferase activity in the cell lysates is measured using a luminometer.
- Endpoint: Luminescence, measured in relative light units (RLU), which is proportional to the infectivity of the viral particles.[\[1\]](#)

Cytotoxicity Assay (Cellular ATP Measurement)

This assay assesses the viability of cells treated with **SM111** by quantifying the intracellular levels of adenosine triphosphate (ATP), a marker of metabolically active cells.

- Cell Lines: CEM-GXR, PBMCs, HEK-293T.
- Procedure:
 - Cells are incubated with various concentrations of **SM111** for a specified period (e.g., 48 hours for HEK-293T cells).[\[1\]](#)
 - A reagent that lyses the cells and contains luciferase and its substrate is added to the cell culture.
 - The luminescence generated by the reaction of ATP with the luciferase system is measured.
- Endpoint: The amount of luminescence, which correlates with the intracellular ATP concentration and thus, the number of viable cells.

Conclusion

SM111 represents a promising lead compound in the development of a new class of HIV-1 inhibitors. Its novel mechanism of action, targeting viral release and infectivity through the modulation of Env expression, offers a potential therapeutic option for combating drug-resistant HIV-1 strains. The reduced cytotoxicity of **SM111** compared to other acylguanidines further enhances its therapeutic potential. Further research into the precise molecular interactions of **SM111** with Vpu, Env, and host factors will be crucial for the optimization of this compound and the development of next-generation acylguanidine-based antiretrovirals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel Acylguanidine-Based Inhibitor of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to SM111: A Novel HIV-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193498#sm111-hiv-1-inhibitor-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com